Ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and certain drugs . The presence of fluorophenyl and phenyl groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction . The fluorophenyl and phenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The fluorophenyl and phenyl groups would be attached to the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine ring and the fluorophenyl and phenyl groups . These groups could participate in a variety of reactions, such as substitution reactions, addition reactions, and possibly even redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring and the fluorophenyl and phenyl groups . For example, the compound’s solubility, melting point, boiling point, and reactivity could all be affected .Scientific Research Applications
Antimicrobial and Antifungal Activity
Several studies have focused on the synthesis of tetrahydropyrimidine derivatives to evaluate their biological activities. For instance, Tiwari et al. (2018) developed novel chromone-pyrimidine coupled derivatives, showcasing significant in vitro antifungal and antibacterial properties. These compounds, particularly those bearing fluoro and methoxy groups on the chromone and pyrimidine rings respectively, demonstrated potent activity against bacterial and fungal strains, comparable to standard drugs such as miconazole. The study also included enzyme assay and docking studies to elucidate the mode of action, along with ADMET analysis to assess drug-likeness and toxicity profiles, showing good oral drug candidate properties without cytotoxicity to human cancer cell lines (Tiwari et al., 2018).
Antitubercular Agents
Research into dihydropyrimidines has also uncovered their potential as antitubercular agents. Trivedi et al. (2010) synthesized a library of dihydropyrimidines and tested them against Mycobacterium tuberculosis H(37)Rv. The study identified two compounds with significant in vitro activity, suggesting these derivatives as potential new classes of antitubercular agents with more potency than the standard drug isoniazid (Trivedi et al., 2010).
Larvicidal Activity
In the quest for new larvicidal agents, Bairagi et al. (2018) synthesized and evaluated a series of tetrahydropyrimidine analogues for activity against Anopheles arabiensis larvae. The study found that derivatives with electron-withdrawing chlorine groups exhibited the most promising larvicidal activity, indicating the potential use of these compounds in malaria vector control strategies (Bairagi et al., 2018).
Crystal Structure and Conformational Analysis
Understanding the structural and conformational characteristics of tetrahydropyrimidine derivatives is crucial for their application in material science and medicinal chemistry. Memarian et al. (2013) performed X-ray crystal structure analysis and quantum chemical calculations on two tetrahydropyrimidine derivatives, providing insights into their molecular structure and the influence of stereocenters on their crystalline arrangements. This type of structural analysis is essential for the rational design of compounds with desired physical and chemical properties (Memarian et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-(2-fluorophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-19(24)16-17(14-11-7-8-12-15(14)21)22-20(25)23(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXLCGIOSCDULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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